2-Acetyl-1-hydroxy-9H-xanthen-9-one
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Overview
Description
2-Acetyl-1-hydroxy-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of an acetyl group at the second position and a hydroxyl group at the first position on the xanthone core.
Preparation Methods
The synthesis of xanthones, including 2-Acetyl-1-hydroxy-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the classical condensation of a salicylic acid derivative with a phenol derivative. Another method includes the reaction of an aryl aldehyde with a phenol derivative. Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or an o-haloarenecarboxylic acid with arynes has been reported . These methods typically require specific reaction conditions, such as heating with zinc chloride in phosphoryl chloride.
Chemical Reactions Analysis
2-Acetyl-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Acetyl-1-hydroxy-9H-xanthen-9-one has diverse applications in scientific research. In chemistry, it is used as a precursor for synthesizing other xanthone derivatives. In biology, it has been studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. In medicine, xanthone derivatives, including this compound, are explored for their potential therapeutic effects against various diseases, such as cancer and diabetes . The compound is also used in the industry for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-1-hydroxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to modulate oxidative stress, inflammation, and microbial activity. It is thought to inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory and immunomodulatory effects . Additionally, it may interact with specific enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
2-Acetyl-1-hydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone. These compounds share a similar xanthone core but differ in the number and position of hydroxyl groups. The unique acetyl group at the second position of this compound distinguishes it from other xanthone derivatives, potentially contributing to its distinct biological activities . Other similar compounds include α-mangostin and mangiferin, which also exhibit diverse pharmacological properties.
Properties
CAS No. |
92439-22-0 |
---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-acetyl-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C15H10O4/c1-8(16)9-6-7-12-13(14(9)17)15(18)10-4-2-3-5-11(10)19-12/h2-7,17H,1H3 |
InChI Key |
HOLMYWXOWZQFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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